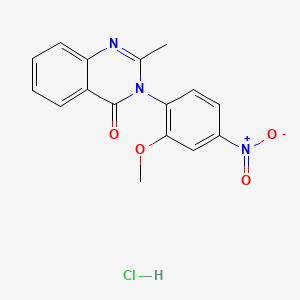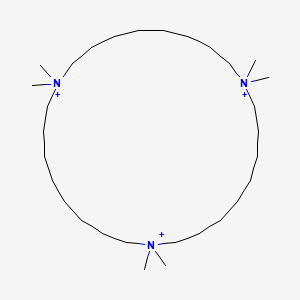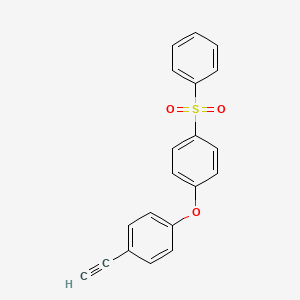
Nitromethaqualone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitromethaqualone hydrochloride is a chemical compound that belongs to the quinazolinone class. It is an analogue of methaqualone and exhibits similar sedative and hypnotic properties. This compound is significantly more potent than methaqualone, with a typical dose being approximately 25 mg . This compound has been studied for its potential therapeutic applications, although its development has been limited due to toxicity concerns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitromethaqualone hydrochloride typically involves the reaction of anthranilic acid with acetic acid (or acetic anhydride) and o-toluidine. This one-step reaction is carried out by refluxing the reactants . The process can be performed in clandestine laboratories due to its simplicity.
Industrial Production Methods: Industrial production methods for this compound are similar to those used for methaqualone. The standard solution preparation involves accurately weighing and preparing a standard solution of methaqualone hydrochloride at approximately 0.5 mg/mL using an internal standard stock solution .
Analyse Chemischer Reaktionen
Types of Reactions: Nitromethaqualone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Nitromethaqualone hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of quinazolinone derivatives.
Biology: Investigated for its potential effects on the central nervous system.
Medicine: Explored for its sedative and hypnotic properties, although its use is limited due to toxicity concerns.
Wirkmechanismus
Nitromethaqualone hydrochloride primarily acts as a sedative by modulating the GABA-A receptors in the central nervous system. It increases inhibitory transmission through allosteric modulation and agonism of several GABA-A receptor subtypes, leading to sedative and hypnotic effects . The compound shows negligible affinity for other receptors and neurotransmitter transporters.
Vergleich Mit ähnlichen Verbindungen
Methaqualone: The parent compound with similar sedative and hypnotic properties.
Mecloqualone: Another analogue with similar effects but different chemical structure.
Barbiturates: General central nervous system depressants with similar sedative effects.
Uniqueness: Nitromethaqualone hydrochloride is unique due to its significantly higher potency compared to methaqualone. its development has been limited due to the toxicity associated with the aromatic nitro group, which is metabolized to the corresponding aniline, a known mutagen .
Eigenschaften
CAS-Nummer |
90509-03-8 |
|---|---|
Molekularformel |
C16H14ClN3O4 |
Molekulargewicht |
347.75 g/mol |
IUPAC-Name |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H |
InChI-Schlüssel |
SIAJXPPTHOCXGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)



![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)


![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
